![molecular formula C9H10BrClN2O B13323902 3-Amino-5-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,4-dihydropyridin-4-one](/img/structure/B13323902.png)
3-Amino-5-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,4-dihydropyridin-4-one
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Description
3-Amino-5-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,4-dihydropyridin-4-one is a useful research compound. Its molecular formula is C9H10BrClN2O and its molecular weight is 277.54 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-5-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,4-dihydropyridin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of bromine and chlorine, suggests diverse biological activities that warrant detailed investigation. This article compiles recent findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10BrClN2O
- Molecular Weight : 277.54 g/mol
- CAS Number : 1704182-37-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its interaction with multiple biological targets:
- Enzyme Modulation : The compound has shown the ability to modulate enzyme activity, particularly in pathways related to neurodegenerative diseases. It may inhibit enzymes involved in neurotransmitter degradation, thus enhancing synaptic transmission.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can protect neuronal cells from oxidative stress—a key factor in neurodegeneration.
- Neuroprotective Effects : In vivo studies have demonstrated that the compound can prevent excitotoxic damage in neuronal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission, leading to enhanced cognitive functions.
- Inhibition of Apoptosis : It has been noted to reduce apoptosis in neuronal cells by modulating pathways associated with cell survival and death .
Case Studies
Several studies have highlighted the efficacy of this compound:
Study 1: Neuroprotective Effects in Animal Models
A study investigated the effects of this compound on a mouse model of AD. The results indicated:
- Significant reduction in amyloid-beta plaque formation.
- Improvement in cognitive function as measured by behavioral tests.
Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound significantly scavenged free radicals and reduced lipid peroxidation in neuronal cell cultures. This suggests its potential role as a neuroprotective agent against oxidative stress .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-1-(3-chloro-2-methylprop-2-enyl)-1H-triazole | C6H7BrClN4 | Lacks amine group; simpler structure |
3-Amino-5-bromo - 1-(3-chloro - 2-methylprop - 2-en - 1 - yl) - 1,4-dihydropyridin - 4-one | C9H10BrClN2O | Contains a dihydropyridine moiety; different biological activity |
Future Directions
The promising biological activities of this compound suggest further exploration into its therapeutic potential. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Clinical trials to evaluate efficacy and safety in human subjects.
Properties
Molecular Formula |
C9H10BrClN2O |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
3-amino-5-bromo-1-[(E)-3-chloro-2-methylprop-2-enyl]pyridin-4-one |
InChI |
InChI=1S/C9H10BrClN2O/c1-6(2-11)3-13-4-7(10)9(14)8(12)5-13/h2,4-5H,3,12H2,1H3/b6-2+ |
InChI Key |
URJXBDQXPOAKAP-QHHAFSJGSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CN1C=C(C(=O)C(=C1)Br)N |
Canonical SMILES |
CC(=CCl)CN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.